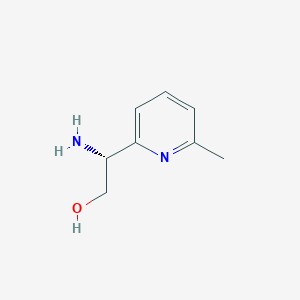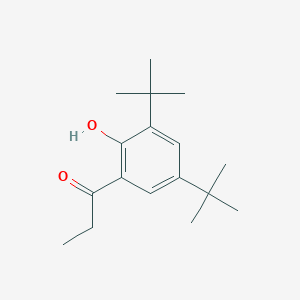
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one is an organic compound with a unique structure that includes a hydroxyphenyl group substituted with tert-butyl groups. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with a suitable propanone derivative. The reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted phenylpropanones .
Applications De Recherche Scientifique
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized as a stabilizer in polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This compound targets molecular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares a similar hydroxyphenyl structure but lacks the propanone group.
3,5-Di-tert-butyl-4-hydroxyanisole: Contains a methoxy group instead of a hydroxy group.
3,5-Di-tert-butylcatechol: Features two hydroxy groups on the benzene ring.
Uniqueness
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one is unique due to its combination of a hydroxyphenyl group with tert-butyl substitutions and a propanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C17H26O2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-(3,5-ditert-butyl-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H26O2/c1-8-14(18)12-9-11(16(2,3)4)10-13(15(12)19)17(5,6)7/h9-10,19H,8H2,1-7H3 |
Clé InChI |
WZEAKBJUADOMGD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


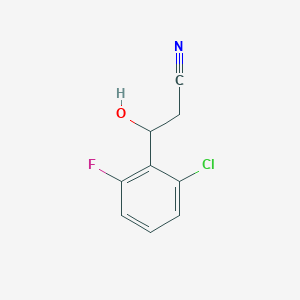
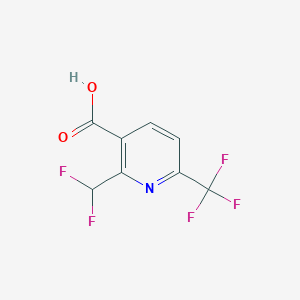
![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
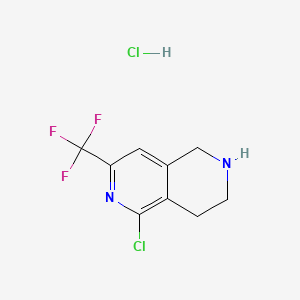
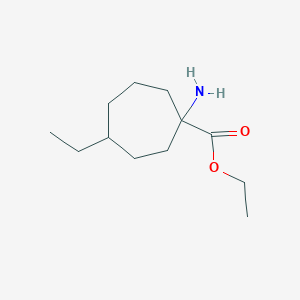
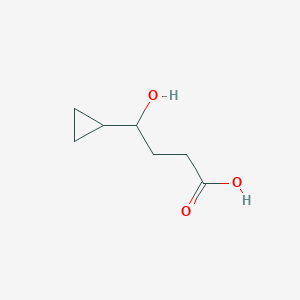
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
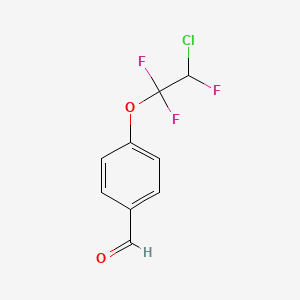

![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

